molecular formula C8H16N2 B13328467 Bicyclo[3.2.1]octane-1,5-diamine

Bicyclo[3.2.1]octane-1,5-diamine

Cat. No.: B13328467
M. Wt: 140.23 g/mol
InChI Key: FRAOIVSDZFZBFA-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane-1,5-diamine: is a bicyclic organic compound characterized by a unique structure that includes two nitrogen atoms at positions 1 and 5 of the bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

    Enantioselective Cascade Reaction: One of the methods to synthesize bicyclo[3.2.1]octane derivatives involves the enantioselective cascade reaction catalyzed by a chiral diamine-Ni(OAc)2 complex.

    Intramolecular [3 + 2] Nitrone Cycloaddition: Another approach involves the intramolecular [3 + 2] nitrone cycloaddition reaction.

Industrial Production Methods

While specific industrial production methods for bicyclo[3.2.1]octane-1,5-diamine are not well-documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. Optimization of reaction conditions and catalysts can enhance yield and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bicyclo[3.2.1]octane-1,5-diamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds.

Scientific Research Applications

Bicyclo[3.2.1]octane-1,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octane-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Bicyclo[3.2.1]octane-1,5-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties, which make it a versatile compound for various applications.

Properties

IUPAC Name

bicyclo[3.2.1]octane-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-2-1-3-8(10,6-7)5-4-7/h1-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAOIVSDZFZBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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